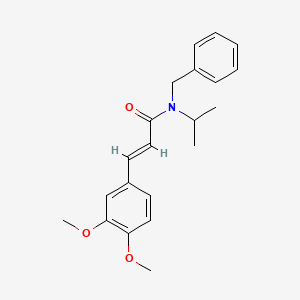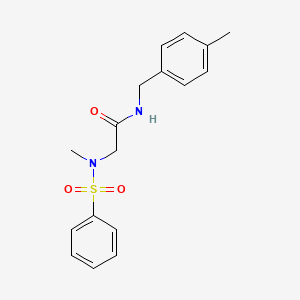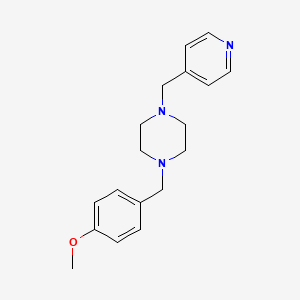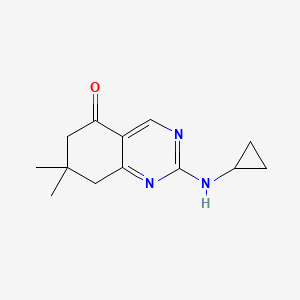
3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential pharmacological properties. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have antioxidant activity, which may protect cells against oxidative damage. It has also been shown to exhibit anti-inflammatory activity, which may reduce inflammation in the body. In addition, it has been reported to have antitumor activity, which may inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole in lab experiments is that it has been extensively studied and its properties are well-characterized. This makes it a useful compound for investigating its potential pharmacological properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand its mechanism of action and to investigate its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzyl chloride with 3,4-dimethylphenyl hydrazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with cyanogen bromide to form the final product. This method has been reported to yield high purity and good yields.
Applications De Recherche Scientifique
3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-3-4-13(7-11(10)2)17-20-16(21-22-17)8-12-5-6-14(18)9-15(12)19/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJCYVMASJQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)

![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)

![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)